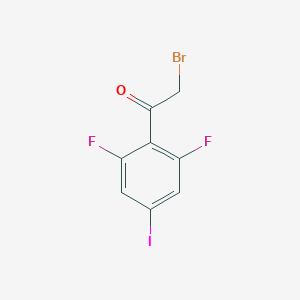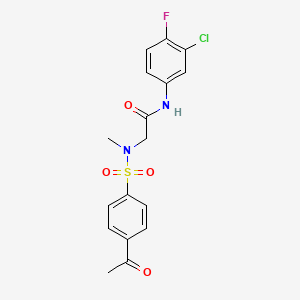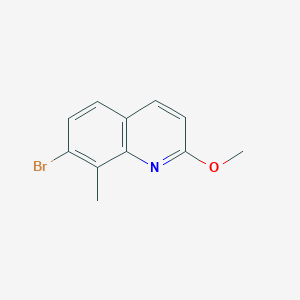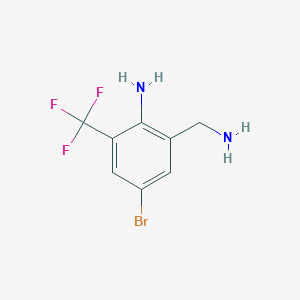
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aminomethyl group, a bromine atom, and a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylarylation of alkenes using anilines has been reported, where hexafluoroisopropanol (HFIP) is used as a solvent to establish a hydrogen bonding network with the aniline and trifluoromethyl reagent . This method allows for the selective introduction of the trifluoromethyl group without the need for additives, transition metals, or photocatalysts.
Industrial Production Methods
Industrial production of this compound typically involves the reductive dechlorination of nitro or amino-substituted trifluoromethylbenzene derivatives in the presence of hydrogen and catalysts . This process ensures high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzotrifluorides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)aniline: This compound lacks the bromine and aminomethyl groups but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
2-Methyl-3-(trifluoromethyl)aniline: This compound has a methyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is unique due to the combination of the aminomethyl, bromine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C8H8BrF3N2 |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-bromo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,3,13-14H2 |
InChI-Schlüssel |
CSFYHYFHMLHVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN)N)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



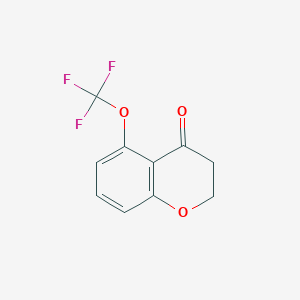
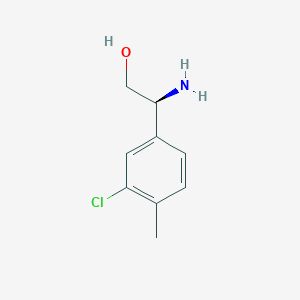
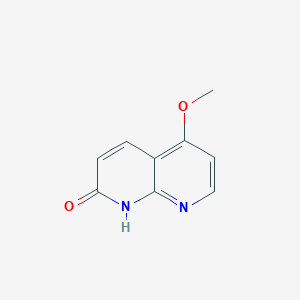

![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
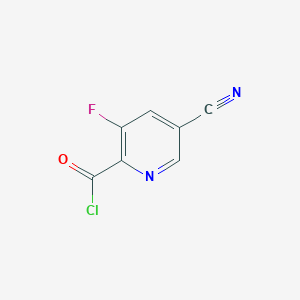
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)
